1,3-Dimethyl-1-nitrosothiourea
Overview
Description
1,3-Dimethyl-1-nitrosothiourea is a synthetic compound belonging to the class of nitrosothioureas. It is characterized by its chemical formula C3H7N3OS and a molecular weight of 133.17 g/mol . This compound has garnered interest due to its potential biological activities and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-nitrosothiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is simple, mild, and efficient, promoting high chemical purity and yield . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of corresponding amines with phosgene . This method, although not environmentally friendly, is widely used due to its efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1-nitrosothiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as HOO– . The basic hydrolysis of nitrosoureas with an acidic hydrogen atom proceeds mainly by abstraction of the proton to afford an anion, which subsequently decomposes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the basic hydrolysis of this compound results in the formation of an anion .
Scientific Research Applications
1,3-Dimethyl-1-nitrosothiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties.
Industry: Used in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1-nitrosothiourea involves the basic hydrolysis of nitrosoureas with an acidic hydrogen atom . This process proceeds mainly by abstraction of the proton to afford an anion, which subsequently decomposes . The molecular targets and pathways involved in this mechanism are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dimethyl-1-nitrosothiourea is unique due to its specific chemical structure and diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1,3-dimethyl-1-nitrosothiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3OS/c1-4-3(8)6(2)5-7/h1-2H3,(H,4,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCMUVKUUCOJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392476 | |
Record name | 1,3-dimethyl-1-nitrosothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79645-01-5 | |
Record name | NSC44575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-1-nitrosothiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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